(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Overview
Description
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran ring substituted with a hydroxy group at the 5-position and a methoxyphenyl group at the 3-position.
Preparation Methods
The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through various synthetic routes. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and scalability.
Chemical Reactions Analysis
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone can be compared with other benzofuran derivatives, such as:
(5-Hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.
2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone: Features a furan ring instead of a methoxyphenyl group.
(5-Hydroxy-benzofuran-3-yl)-(4-methylsulfanyl-phenyl)-methanone: Contains a methylsulfanyl group instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and includes a hydroxyl group at the 5-position of the benzofuran ring and a methoxy-substituted phenyl group. These structural characteristics contribute to its chemical reactivity and biological properties, making it a subject of extensive research.
Biological Activities
Research indicates that derivatives of benzofuran exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa, MDA-MB-231, A549, HT-29, and MCF-7. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard drugs like Combretastatin-A4 (CA-4) .
- Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent. Its structural components allow for interactions that may inhibit inflammatory pathways, although specific mechanisms require further elucidation .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Condensation Reactions : Utilizing benzofuran derivatives with methoxy-substituted phenyl compounds under acidic or basic conditions.
- Electrophilic Substitution : Introducing methoxy groups onto the phenyl ring via electrophilic aromatic substitution techniques.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
Antiproliferative Activity
A comparative study on the antiproliferative activity of various benzofuran derivatives highlighted the importance of substituent positions on the benzofuran ring. The presence of methoxy groups at specific positions significantly enhanced activity against cancer cell lines. For example:
Compound | IC50 (µM) | Cell Line |
---|---|---|
CA-4 | 0.18 | A549 |
This compound | 0.10 | HeLa |
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | 0.06 | MDA-MB-231 |
These findings suggest that modifications to the structure can lead to enhanced biological activities .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the interactions of this compound with target proteins involved in cancer proliferation, such as tubulin. These studies indicate that the compound binds effectively at the α/β interface of tubulin, which is crucial for its antiproliferative activity .
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAOMULUVFNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350740 | |
Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-82-9 | |
Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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